N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine
Overview
Description
N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, with its specific substituents, offers potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-3,4-diaminopyrazole with butyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in a wide range of substituted pyrazole compounds.
Scientific Research Applications
N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,4-diaminopyrazole: A precursor in the synthesis of N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine.
N3-butyl-1-methyl-1H-pyrazole-3,4-diamine: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and ethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N-butyl-1-ethylpyrazole-3,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-3-5-6-11-9-8(10)7-13(4-2)12-9/h7H,3-6,10H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDRGBQTJQVMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN(C=C1N)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268821 | |
Record name | 1H-Pyrazole-3,4-diamine, N3-butyl-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429419-73-7 | |
Record name | 1H-Pyrazole-3,4-diamine, N3-butyl-1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429419-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3,4-diamine, N3-butyl-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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